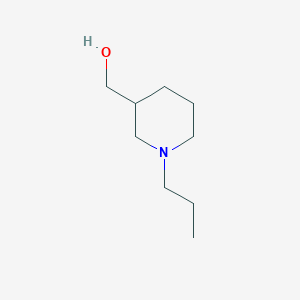

(1-Propylpiperidin-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

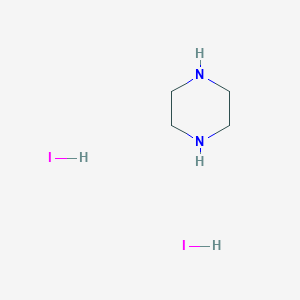

“(1-Propylpiperidin-3-yl)methanol” is a synthetic compound that belongs to the piperidine class of drugs. It has a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol .

Synthesis Analysis

The synthesis of “this compound” can be achieved from 3-Piperidinemethanol and Propionaldehyde . More detailed information about the synthesis process might be found in specific scientific literature or patents.Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring with a propyl group and a methanol group attached . The exact structure can be determined using techniques such as NMR spectroscopy .Aplicaciones Científicas De Investigación

Lipid Dynamics in Biological Membranes : Methanol, a common solubilizing agent used in biological studies, significantly influences lipid dynamics in biological membranes. This effect is crucial for understanding the structure-function relationship in these membranes, especially in the context of lipid asymmetry and the role of proteins and peptides in these processes (Nguyen et al., 2019).

Catalysis in Organic Synthesis : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forms a stable complex with CuCl, demonstrating outstanding catalytic activity in the Huisgen 1,3-dipolar cycloaddition, an important reaction in organic synthesis (Ozcubukcu et al., 2009).

Synthesis of Novel Isoxazole Derivatives : Research into the synthesis of novel isoxazole derivatives, which have shown potent cytotoxicity against various human cancer cell lines, involves the use of methanol derivatives (Rao et al., 2014).

Electrochemical Analysis of Methanol : A study described a hybrid electrophoresis device with electrochemical preprocessing for the analysis of methanol, particularly in the presence of ethanol, which is relevant for understanding the dynamics and interactions of these alcohols (Santos et al., 2017).

Asymmetric Synthesis in Organic Chemistry : Methanol derivatives have been used in asymmetric synthesis processes, such as the synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes, demonstrating the versatility of methanol in facilitating complex chemical reactions (Durán-Galván & Connell, 2010).

Catalysis in Stereocontrolled Reactions : Novel chiral ligands based on methanol derivatives have shown significant potential in catalyzing stereocontrolled reactions, such as the addition of diethylzinc to benzaldehyde (Alvarez-Ibarra et al., 2010).

Direcciones Futuras

Piperidine derivatives, including “(1-Propylpiperidin-3-yl)methanol”, continue to be an area of interest in pharmaceutical research due to their wide range of biological activities . Future research may focus on the development of more efficient synthesis methods, the discovery of new biological activities, and the optimization of their pharmacological properties.

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives, to which this compound belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various pharmacological applications .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities . More research is needed to elucidate the exact interaction of this compound with its targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications

Result of Action

Piperidine derivatives are known to have various biological activities and pharmacological applications . More research is needed to elucidate the exact effects of this compound.

Análisis Bioquímico

Biochemical Properties

(1-Propylpiperidin-3-yl)methanol plays a significant role in biochemical reactions, particularly in the synthesis of serotonin-4 receptor antagonists . It interacts with various enzymes and proteins, including those involved in the metabolism of serotonin. The compound’s interaction with these biomolecules is crucial for its function as a reagent in biochemical synthesis. The nature of these interactions involves binding to specific active sites on enzymes, facilitating the conversion of substrates into desired products.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a serotonin-4 receptor antagonist suggests that it can alter signaling pathways associated with serotonin, impacting processes such as mood regulation, gastrointestinal function, and cardiovascular health . Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a serotonin-4 receptor antagonist, it binds to the receptor, preventing serotonin from exerting its effects. This inhibition can lead to a decrease in serotonin-mediated signaling pathways, affecting various physiological processes . Furthermore, this compound may inhibit or activate enzymes involved in serotonin metabolism, thereby modulating the levels of serotonin and its metabolites in the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of serotonin signaling pathways. At high doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects observed in these studies indicate that there is a specific dosage range within which this compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to serotonin metabolism. It interacts with enzymes and cofactors that facilitate the conversion of serotonin into its metabolites . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells and tissues. The compound’s role in these pathways highlights its importance in regulating serotonin levels and associated physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are essential for its biochemical activity and therapeutic effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper localization . The subcellular localization of this compound is crucial for its interaction with biomolecules and its role in biochemical reactions.

Propiedades

IUPAC Name |

(1-propylpiperidin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-5-10-6-3-4-9(7-10)8-11/h9,11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTTYMDZZCMDST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593434 |

Source

|

| Record name | (1-Propylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102450-20-4 |

Source

|

| Record name | (1-Propylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)

![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)